2-Biphenyl-2-yl-propionitrile
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Overview
Description
2-Biphenyl-2-yl-propionitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a phenyl group substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Biphenyl-2-yl-propionitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alkanes or the dehydration of amides. These methods are scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-2-yl-propionitrile undergoes several types of chemical reactions:
Hydrolysis: Acidic or basic hydrolysis of nitriles produces carboxylic acids.
Reduction: Reduction of nitriles with lithium aluminum hydride yields primary amines.
Addition Reactions: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Typically involves acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Commonly uses lithium aluminum hydride or diisobutylaluminum hydride.
Addition Reactions: Utilizes Grignard reagents such as phenylmagnesium bromide.
Major Products
Hydrolysis: Produces carboxylic acids.
Reduction: Yields primary amines.
Addition Reactions: Forms ketones.
Scientific Research Applications
2-Biphenyl-2-yl-propionitrile has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Biphenyl-2-yl-propionitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds . The pathways involved often include the formation of carboxylic acids or amines, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but different structural properties.
Acetonitrile: Another aliphatic nitrile, commonly used as a solvent.
Butyronitrile: Similar in structure but with a longer carbon chain.
Properties
IUPAC Name |
2-(2-phenylphenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12(11-16)14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJIMSMUIDZLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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